6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO3/c1-22-12-5-2-10(3-6-12)16-9-14(17(20)21)13-8-11(18)4-7-15(13)19-16/h2-9H,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRCICKNTUVWFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361988 |

Source

|

| Record name | 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109540-19-4 |

Source

|

| Record name | 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinoline-4-carboxylic acid scaffold is a core structural motif in numerous pharmacologically active agents.[1][2] This document details two primary, field-proven synthetic routes: the Pfitzinger reaction and the Doebner reaction. A retrosynthetic analysis is presented to logically deconstruct the target molecule into readily available precursors. Each synthetic strategy is discussed with an emphasis on reaction mechanisms, experimental causality, and practical laboratory protocols. This guide is intended for researchers, medicinal chemists, and process development scientists, offering actionable insights and robust methodologies for the efficient synthesis of this target compound.

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, antibacterial, antitumor, and antiviral properties.[2] Specifically, the quinoline-4-carboxylic acid moiety is a key pharmacophore that imparts crucial binding characteristics and physicochemical properties to drug candidates. The strategic placement of substituents on this scaffold allows for the fine-tuning of biological activity, selectivity, and pharmacokinetic profiles.

The target molecule, 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, incorporates three key features:

-

A quinoline-4-carboxylic acid core: Essential for biological activity in many contexts.

-

A bromine atom at the 6-position: Provides a handle for further synthetic elaboration via cross-coupling reactions and can enhance binding affinity or modulate metabolic stability.

-

A 4-methoxyphenyl group at the 2-position: This electron-donating group can influence the electronic properties of the quinoline system and participate in key interactions with biological targets.

This guide provides a detailed examination of robust synthetic pathways to access this valuable compound.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection pathways, each corresponding to a well-established named reaction for quinoline synthesis.

Caption: Retrosynthetic analysis of the target molecule.

-

Route A (Pfitzinger Reaction): This approach involves the condensation of a substituted isatin with a carbonyl compound containing an α-methylene group.[3][4] For our target, this translates to the reaction between 6-bromoisatin and 4'-methoxyacetophenone . This is often the most direct and high-yielding method for 2-substituted quinoline-4-carboxylic acids.

-

Route B (Doebner Reaction): This is a three-component reaction that condenses a substituted aniline, an aldehyde, and pyruvic acid.[1][5] To synthesize our target, this route would utilize 4-bromoaniline , 4-methoxybenzaldehyde , and pyruvic acid . While atom-economical, yields can sometimes be moderate due to potential side reactions.[6]

This guide will focus on the Pfitzinger reaction as the primary recommended strategy due to its reliability and generally higher yields for this substitution pattern. The Doebner reaction will be presented as a robust alternative.

Primary Synthetic Strategy: The Pfitzinger Reaction

The Pfitzinger reaction is a powerful method for constructing the quinoline-4-carboxylic acid core. It proceeds via the base-catalyzed ring opening of an isatin derivative to form an isatinic acid intermediate, which then condenses with a ketone to form the final quinoline ring after cyclization and dehydration.[3][7]

Mechanism of the Pfitzinger Reaction

The reaction mechanism is a well-elucidated sequence of steps:

-

Isatin Ring Opening: A strong base (e.g., potassium hydroxide) attacks the C2-carbonyl of the isatin, leading to hydrolytic cleavage of the amide bond to form the potassium salt of isatinic acid (a 2-aminophenylglyoxylate).

-

Imine/Enamine Formation: The isatinic acid intermediate condenses with the ketone (4'-methoxyacetophenone). The amino group reacts with the ketone's carbonyl to form an imine, which is in equilibrium with its more stable enamine tautomer.

-

Intramolecular Cyclization: The enamine undergoes an intramolecular Claisen-type condensation. The nucleophilic carbon of the enamine attacks the keto-carbonyl group of the isatinic acid backbone.

-

Dehydration: The resulting cyclic intermediate readily dehydrates under the reaction conditions to form the aromatic quinoline ring system, yielding the final product.[3]

Caption: Mechanism of the Pfitzinger quinoline synthesis.

Synthesis of Precursor: 6-Bromoisatin

6-Bromoisatin is not always commercially available and may need to be synthesized. A common method is the Sandmeyer isatin synthesis starting from 4-bromoaniline.

Experimental Protocol: Synthesis of 6-Bromoisatin [8]

-

Step 1: Synthesis of N-(4-bromophenyl)-2-hydroxyiminoacetamide:

-

In a 1 L three-necked flask, dissolve chloral hydrate (e.g., 0.15 mol) and anhydrous sodium sulfate (e.g., 1.1 mol) in 500 mL of water.

-

Add a solution of 4-bromoaniline (e.g., 0.1 mol) in 30 mL of concentrated hydrochloric acid.

-

Add a solution of hydroxylamine hydrochloride (e.g., 0.33 mol) in 100 mL of water.

-

Heat the mixture under reflux for 1-2 hours. A precipitate will form.

-

Cool the reaction mixture, collect the solid by filtration, wash with water, and dry to yield the intermediate.

-

-

Step 2: Cyclization to 6-Bromoisatin:

-

Carefully add the N-(4-bromophenyl)-2-hydroxyiminoacetamide from the previous step (e.g., 0.1 mol) in portions to 250 mL of pre-heated concentrated sulfuric acid at 50 °C.

-

Once the addition is complete, raise the temperature to 80-90 °C and stir for 1-2 hours.

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

-

A yellow-orange precipitate of 6-bromoisatin will form. Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

-

Protocol for Pfitzinger Synthesis of the Target Molecule

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (2.0 eq) in a mixture of absolute ethanol and water (e.g., 10:1 v/v).

-

Isatin Activation: Add 6-bromoisatin (1.0 eq) to the basic solution and stir at room temperature for 1 hour. The color of the solution should change as the isatin ring opens.

-

Ketone Addition: Add 4'-methoxyacetophenone (1.2 eq) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/hexane with a few drops of acetic acid).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

-

Precipitation: Acidify the aqueous solution to pH 4-5 by the dropwise addition of glacial acetic acid or dilute HCl. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol or diethyl ether to remove impurities. The product can be further purified by recrystallization from a suitable solvent system like ethanol, acetic acid, or DMF/water.

Alternative Synthetic Strategy: The Doebner Reaction

The Doebner reaction provides a convergent, one-pot approach to quinoline-4-carboxylic acids from simple precursors.[2][10] It involves the condensation of an aniline, an aldehyde, and pyruvic acid, typically under reflux in a solvent like ethanol.

Mechanism of the Doebner Reaction

The mechanism is believed to proceed as follows:

-

Imine Formation: The aniline (4-bromoaniline) first reacts with the aldehyde (4-methoxybenzaldehyde) to form a Schiff base (imine).

-

Enol/Enolate Formation: Pyruvic acid forms an enol or enolate.

-

Michael-type Addition: The enol/enolate of pyruvic acid attacks the imine in a Michael-type addition.

-

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration and oxidation (often air oxidation) to yield the aromatic quinoline product.[11]

Protocol for Doebner Synthesis of the Target Molecule

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-bromoaniline (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in absolute ethanol.

-

Pyruvic Acid Addition: Stir the mixture and add pyruvic acid (1.1 eq) dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The product often begins to precipitate from the reaction mixture upon formation.

-

Isolation: Cool the flask to room temperature. Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the crude product with cold ethanol to remove unreacted starting materials and by-products. If necessary, the product can be recrystallized from a high-boiling point solvent such as DMF or acetic acid.

Data Presentation and Characterization

The identity and purity of the synthesized 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid should be confirmed using standard analytical techniques.

Table 1: Summary of Reagents for Synthetic Routes

| Route | Precursor 1 | Precursor 2 | Precursor 3 | Key Reagent(s) |

| Pfitzinger | 6-Bromoisatin | 4'-Methoxyacetophenone | - | KOH, Ethanol |

| Doebner | 4-Bromoaniline | 4-Methoxybenzaldehyde | Pyruvic Acid | Ethanol |

Table 2: Expected Analytical Data for the Target Compound

| Analysis | Expected Result |

| Molecular Formula | C₁₇H₁₂BrNO₃ |

| Molecular Weight | 358.19 g/mol |

| ¹H NMR | Aromatic protons (quinoline and phenyl rings), methoxy singlet (~3.9 ppm), carboxylic acid proton (broad singlet, >12 ppm). |

| ¹³C NMR | Signals for quinoline and phenyl carbons, methoxy carbon (~55 ppm), two carbonyl carbons (ketone and acid). |

| Mass Spec (ESI-) | [M-H]⁻ at m/z ≈ 356.0 and 358.0 (characteristic bromine isotope pattern). |

| Appearance | Expected to be a solid (e.g., off-white or pale yellow powder). |

Experimental Workflow Overview

The general laboratory process for the synthesis and purification of the target compound is outlined below.

Caption: General laboratory workflow for synthesis.

Conclusion

The can be reliably achieved through established synthetic organic chemistry methodologies. The Pfitzinger reaction , utilizing 6-bromoisatin and 4'-methoxyacetophenone, stands out as the preferred route, offering a direct and efficient pathway with typically good yields. As a strong alternative, the Doebner three-component reaction of 4-bromoaniline, 4-methoxybenzaldehyde, and pyruvic acid provides a convergent and atom-economical approach. The choice between these methods may depend on starting material availability, scalability, and desired purity profile. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful laboratory preparation of this valuable heterocyclic compound.

References

-

Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. PubMed. Available at: [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available at: [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

-

Three-Component Synthesis of Quinoline-4-Carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Available at: [Link]

-

Friedländer synthesis. Wikipedia. Available at: [Link]

-

Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. Available at: [Link]

-

Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. SpringerLink. Available at: [Link]

-

Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

-

Preparation of 2-Amino-5-bromobenzophenone. PrepChem.com. Available at: [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH National Library of Medicine. Available at: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

-

Combes quinoline synthesis. Wikipedia. Available at: [Link]

-

Combes Quinoline Synthesis. Cambridge University Press. Available at: [Link]

-

Doebner–Miller reaction. Wikipedia. Available at: [Link]

-

General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. ResearchGate. Available at: [Link]

-

Pfitzinger reaction. Wikipedia. Available at: [Link]

-

6-Bromoisatin. Chem-Impex. Available at: [Link]

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. NIH National Library of Medicine. Available at: [Link]

-

Pfitzinger Quinoline Synthesis. Cambridge University Press. Available at: [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. NIH National Library of Medicine. Available at: [Link]

-

Doebner-Miller Reaction. SynArchive. Available at: [Link]

-

Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. ResearchGate. Available at: [Link]

-

Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]

-

Chemistry of Pfitzinger Synthesis. Scribd. Available at: [Link]

-

6-Bromoisatin(CAS# 6326-79-0 ). Angene. Available at: [Link]

-

Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. Available at: [Link]

-

Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. 6-Bromoisatin synthesis - chemicalbook [chemicalbook.com]

- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 10. iipseries.org [iipseries.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, appearing in numerous compounds with a wide array of biological activities.[1] Understanding the fundamental physicochemical characteristics of its derivatives is paramount for predicting their behavior in biological systems and for the rational design of new therapeutic agents.

Chemical Identity and Molecular Structure

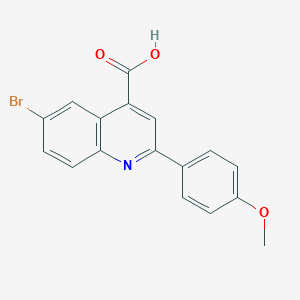

6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid is a derivative of quinoline-4-carboxylic acid. Its structure features a bromine atom at the 6-position of the quinoline ring and a 4-methoxyphenyl group at the 2-position.

Molecular Formula: C₁₇H₁₂BrNO₃[2]

Molecular Weight: 358.2 g/mol [2]

Chemical Structure:

Caption: General workflow for the Pfitzinger synthesis of the target compound.

Experimental Protocol: Pfitzinger Synthesis (General Procedure)

This protocol is a general representation and requires optimization for specific substrates and scales.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (KOH) in ethanol.

-

Addition of Isatin: Add 5-bromoisatin to the basic solution and stir until it dissolves.

-

Addition of Ketone: Slowly add 4'-methoxyacetophenone to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure. Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove unreacted ketone.

-

Precipitation: Acidify the aqueous layer with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the carboxylic acid product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent system.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline and phenyl rings, the methoxy group, and the carboxylic acid proton.

-

Quinoline Protons: A series of doublets and doublets of doublets in the aromatic region (typically δ 7.5-8.5 ppm).

-

Phenyl Protons: Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

-

Methoxy Protons: A singlet around δ 3.8-4.0 ppm.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which is typically exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 165-175 ppm.

-

Aromatic and Quinoline Carbons: A complex set of signals in the range of δ 110-160 ppm.

-

Methoxy Carbon: A signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

-

C=C and C=N Stretches (Aromatic/Quinoline): Multiple bands in the 1450-1620 cm⁻¹ region.

-

C-O Stretch (Methoxy Ether): A strong band in the 1200-1300 cm⁻¹ region.

-

C-Br Stretch: A band in the lower frequency region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, the mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight. The presence of bromine will be indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Significance and Potential Applications

Quinoline-4-carboxylic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. [1]The specific substitutions on the quinoline ring of 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, namely the bromo and methoxyphenyl groups, can significantly influence its pharmacological profile.

The bromine atom can enhance lipophilicity and may be involved in halogen bonding interactions with biological targets. The methoxyphenyl group can also modulate the electronic properties and steric bulk of the molecule, affecting its binding affinity to enzymes or receptors.

Further research into the biological activities of this compound could reveal its potential as a lead compound for the development of new therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physicochemical properties of 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid. While foundational data such as molecular formula and weight are established, a notable gap exists in the public domain regarding experimentally determined properties like melting point, pKa, and comprehensive spectral data. The provided synthetic protocol and predicted spectral characteristics offer a solid starting point for researchers aiming to synthesize and characterize this compound. Further experimental investigation is crucial to fully elucidate its properties and explore its potential in drug discovery and development.

References

Sources

A Technical Guide to the NMR Spectroscopic Characterization of 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid

Introduction

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Quinoline derivatives, in particular, represent a vital class of heterocyclic compounds, frequently investigated for their broad pharmacological potential.[1] This guide provides an in-depth technical framework for the comprehensive nuclear magnetic resonance (NMR) characterization of a specific quinoline derivative: 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid.

This molecule, with its distinct substitution pattern, presents a unique spectroscopic puzzle. Its structure incorporates a brominated quinoline core, a methoxy-substituted phenyl ring, and a carboxylic acid group, all of which contribute characteristic signals to its NMR spectra. For researchers in medicinal chemistry and materials science, a robust and validated method for confirming the identity, purity, and structure of this compound is indispensable.[2]

This document moves beyond a simple recitation of data. It is designed as a practical guide for fellow scientists, detailing not only the expected spectral features but also the underlying principles and experimental considerations necessary to acquire high-fidelity data. We will explore the causality behind experimental choices, from sample preparation to the selection of advanced 2D NMR experiments, ensuring a self-validating and scientifically rigorous approach to structural verification.

Section 1: Experimental Protocol for High-Fidelity NMR Data Acquisition

Sample Preparation: The First Critical Step

A high-quality NMR sample must be a homogeneous solution, free of particulate matter and paramagnetic impurities, which can cause significant line broadening.[3]

Step-by-Step Protocol:

-

Compound Weighing: Accurately weigh 10-15 mg of 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid for ¹H NMR. For a subsequent ¹³C NMR experiment on a standard instrument, a more concentrated sample of 50-100 mg is advisable to achieve a good signal-to-noise ratio in a reasonable timeframe.[4]

-

Solvent Selection: The choice of a deuterated solvent is critical. It must fully dissolve the analyte without reacting with it.[5] For this particular molecule, with its carboxylic acid and aromatic nature, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent first choice due to its high polarity and ability to form hydrogen bonds. Chloroform-d (CDCl₃) with a small amount of methanol-d₄ could also be considered, though the acidic proton may exchange or broaden.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3] Gentle vortexing or sonication can aid dissolution. Ensure no solid particles remain. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Internal Standard: For precise chemical shift referencing, an internal standard is recommended. Tetramethylsilane (TMS) is the conventional standard, defined as 0.00 ppm. However, its volatility and low solubility in DMSO-d₆ can be problematic. In DMSO-d₆, it is common practice to reference the spectrum to the residual solvent peak (δ ≈ 2.50 ppm for ¹H NMR; δ ≈ 39.52 ppm for ¹³C NMR).[6]

-

Transfer to NMR Tube: Transfer the final, clear solution into a clean, high-quality 5 mm NMR tube. The sample height should be between 4-5 cm to ensure it is properly positioned within the instrument's detection coil.[3]

Data Acquisition Workflow

The following workflow outlines the standard procedure for acquiring 1D and 2D NMR data, crucial for a complete structural assignment.

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Section 2: Predicted Spectral Analysis and Structural Assignment

While experimental data is the ultimate arbiter, a predicted analysis based on established chemical shift principles and data from related structures provides a robust hypothesis for interpretation.[7][8]

Caption: Structure of 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment. The aromatic region (7.0-9.0 ppm) will be particularly informative.

| Proton Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-3 | 8.2 - 8.4 | Singlet (s) | - | 1H | Located on the quinoline ring between two substituents (C-2 and C-4), resulting in no adjacent proton for coupling. |

| H-5 | 8.5 - 8.7 | Doublet (d) | J ≈ 2.0 Hz | 1H | Part of the brominated ring. Exhibits ortho-coupling to H-7 and meta-coupling to H-8, but often appears as a sharp doublet due to the small meta-coupling. |

| H-7 | 7.9 - 8.1 | Doublet of doublets (dd) | J ≈ 9.0, 2.0 Hz | 1H | Exhibits ortho-coupling to H-8 and meta-coupling to H-5. |

| H-8 | 8.1 - 8.3 | Doublet (d) | J ≈ 9.0 Hz | 1H | Exhibits ortho-coupling to H-7. Generally downfield due to proximity to the quinoline nitrogen. |

| H-2', H-6' | 8.0 - 8.2 | Doublet (d) | J ≈ 8.8 Hz | 2H | Protons on the methoxyphenyl ring ortho to the quinoline attachment. They are equivalent by symmetry. |

| H-3', H-5' | 7.1 - 7.3 | Doublet (d) | J ≈ 8.8 Hz | 2H | Protons on the methoxyphenyl ring meta to the quinoline attachment. They are equivalent by symmetry. |

| -OCH₃ | 3.8 - 3.9 | Singlet (s) | - | 3H | Characteristic sharp singlet for a methoxy group attached to an aromatic ring. |

| -COOH | 13.0 - 14.0 | Broad Singlet (br s) | - | 1H | The carboxylic acid proton is highly deshielded and often appears as a broad signal that can exchange with trace water in the solvent. |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will complement the ¹H data, crucially providing signals for quaternary carbons that are invisible in the proton spectrum.

| Carbon Number | Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale |

| C-2 | 155 - 158 | Quaternary (C) | Attached to nitrogen and the methoxyphenyl ring, resulting in a downfield shift. |

| C-3 | 120 - 123 | Tertiary (CH) | Aromatic CH group within the quinoline core. |

| C-4 | 145 - 148 | Quaternary (C) | Attached to the carboxylic acid group and nitrogen, leading to a downfield shift. |

| C-4a | 128 - 131 | Quaternary (C) | Bridgehead carbon in the quinoline ring system. |

| C-5 | 125 - 128 | Tertiary (CH) | Aromatic CH in the brominated ring. |

| C-6 | 122 - 125 | Quaternary (C) | Directly attached to the electronegative bromine atom. |

| C-7 | 132 - 135 | Tertiary (CH) | Aromatic CH in the brominated ring. |

| C-8 | 130 - 133 | Tertiary (CH) | Aromatic CH adjacent to the bridgehead carbon. |

| C-8a | 148 - 150 | Quaternary (C) | Bridgehead carbon attached to the nitrogen atom. |

| C-1' | 129 - 132 | Quaternary (C) | Attachment point of the methoxyphenyl ring to the quinoline. |

| C-2', C-6' | 128 - 130 | Tertiary (CH) | Aromatic CH carbons ortho to the quinoline. |

| C-3', C-5' | 114 - 116 | Tertiary (CH) | Aromatic CH carbons meta to the quinoline, shielded by the -OCH₃ group. |

| C-4' | 160 - 163 | Quaternary (C) | Attached to the oxygen of the methoxy group, resulting in a significant downfield shift. |

| -OCH₃ | 55 - 56 | Primary (CH₃) | Typical chemical shift for a methoxy carbon. |

| -COOH | 167 - 170 | Quaternary (C) | Characteristic chemical shift for a carboxylic acid carbonyl carbon. |

Section 3: Definitive Assignment with 2D NMR Spectroscopy

While 1D spectra provide the fundamental data, 2D NMR experiments are essential for unambiguously connecting the signals and confirming the proposed structure. They are a key part of a self-validating analytical system.[9]

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be expected to show a clear correlation between H-7 and H-8 on the quinoline ring, and between H-2'/H-6' and H-3'/H-5' on the phenyl ring, confirming their adjacencies.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It is invaluable for definitively assigning the protonated carbons in the ¹³C spectrum (e.g., correlating the signal at δ ≈ 3.8 ppm to the -OCH₃ carbon at δ ≈ 55 ppm).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is crucial for assigning the quaternary carbons. For example, the methoxy protons (-OCH₃) should show a strong correlation to the C-4' carbon, while the H-3 proton should show correlations to C-2, C-4, and C-4a, locking in the assignment of the quinoline core.

Caption: Logic diagram illustrating how 2D NMR experiments integrate 1D data to validate a chemical structure.

Conclusion

The NMR characterization of 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid is a multi-faceted process that relies on a combination of meticulous experimental technique and logical spectral interpretation. By following the detailed protocols for sample preparation and data acquisition, high-quality 1D ¹H and ¹³C spectra can be reliably obtained. The subsequent analysis, guided by the predicted chemical shifts and multiplicities presented herein, provides a strong framework for initial assignment.

Ultimately, the application of 2D NMR techniques like COSY, HSQC, and HMBC provides the incontrovertible links between atoms, transforming a collection of individual signals into a fully validated molecular structure. This level of rigorous characterization is non-negotiable in the fields of pharmaceutical and materials research, ensuring that subsequent biological or physical studies are based on a compound of confirmed identity and purity.

References

-

TSI Journals. (n.d.). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from TSI Journals. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation. [Link]

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from UNCW Institutional Repository. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from Iowa State University. [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from MIT OpenCourseWare. [Link]

-

University of Wisconsin-Madison. (n.d.). Sample Preparation. Retrieved from University of Wisconsin-Madison Chemistry Department. [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from Nanalysis. [Link]

-

ResearchGate. (n.d.). ¹³C NMR Chemical Shifts (δ in ppm) for Compounds K1-K8. Retrieved from ResearchGate. [Link]

-

News-Medical.Net. (2022, November 7). NMR spectrometry analysis for drug discovery and development. Retrieved from News-Medical.Net. [Link]

-

Creative Biostructure. (n.d.). NMR Analysis for Biopharmaceutical Development. Retrieved from Creative Biostructure. [Link]

-

Reddit. (2018, September 17). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from r/physicalchemistry. [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). Retrieved from ResearchGate. [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. news-medical.net [news-medical.net]

- 3. organomation.com [organomation.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 6. depts.washington.edu [depts.washington.edu]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. creative-biostructure.com [creative-biostructure.com]

A Deep Dive into the Solubility Profile of 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid: A Technical Guide for Drug Development Professionals

Abstract

The pre-formulation stage of drug development is a critical juncture where the physicochemical properties of a new chemical entity (NCE) are meticulously characterized. Among these, solubility stands out as a paramount determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility profile of 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, a quinoline derivative with potential pharmacological significance. We will explore the theoretical underpinnings of solubility, present robust experimental methodologies for its determination, and discuss the interpretation of solubility data in various solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a thorough understanding of solubility assessment for poorly soluble compounds.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates.[1][2] A compound must be in a dissolved state to be absorbed and exert its pharmacological effect. Insufficient solubility can lead to erratic absorption, low bioavailability, and a failure to achieve therapeutic concentrations in the body.[3]

6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline core, a structure known for its diverse biological activities.[4][5] However, the presence of a carboxylic acid group and a substituted phenyl ring suggests that its solubility will be highly dependent on the properties of the solvent, particularly its pH.[4][5][6][7] A thorough investigation of its solubility profile is therefore not merely an academic exercise but a crucial step in its development as a potential therapeutic agent.

Theoretical Framework for Solubility

Solvent-Solute Interactions and "Like Dissolves Like"

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. More precisely, solubility is governed by the intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Hansen Solubility Parameters (HSP): A Quantitative Approach

To move beyond qualitative descriptions, Hansen Solubility Parameters (HSP) offer a more quantitative method for predicting miscibility.[8][9][10][11] HSP dissects the total cohesive energy of a substance into three components:

-

δD (Dispersion forces): Arising from temporary fluctuating dipoles.

-

δP (Polar forces): Stemming from permanent dipoles.

-

δH (Hydrogen bonding): Resulting from the interaction of hydrogen with electronegative atoms.

Two substances are likely to be miscible if their HSP values are similar.[9][10] This principle is invaluable for solvent selection in pre-formulation studies.[8][10]

Experimental Determination of Solubility: Methodologies and Protocols

The experimental assessment of solubility can be broadly categorized into two types: kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: This is a high-throughput screening method often employed in the early stages of drug discovery.[12] It measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[12][13] While rapid, kinetic solubility can sometimes overestimate the true solubility due to the formation of supersaturated solutions.

-

Thermodynamic Solubility: This method determines the equilibrium solubility of a compound in a saturated solution.[12] It is a more accurate and time-consuming measurement, typically performed on crystalline material in later stages of development.[14] The shake-flask method is the gold standard for determining thermodynamic solubility.[3][15]

Experimental Workflow: A Visual Guide

The following diagram illustrates a typical workflow for determining the solubility of a compound like 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid.

Sources

- 1. inventivapharma.com [inventivapharma.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. enamine.net [enamine.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. experts.arizona.edu [experts.arizona.edu]

- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 15. researchgate.net [researchgate.net]

In-Silico Prediction of ADMET Properties for Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive overview of the principles, methodologies, and practical workflows for the in-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of quinoline derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to optimize the pharmacokinetic and safety profiles of this important class of therapeutic agents.

Introduction: The Quinoline Scaffold and the Imperative of Early ADMET Assessment

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and antihypertensive effects[1]. However, the journey of a promising quinoline derivative from a laboratory "hit" to a marketable drug is fraught with challenges, with a significant percentage of failures attributed to poor ADMET properties[2].

Early-stage assessment of these properties is therefore critical to de-risk drug discovery projects, reduce costs, and minimize late-stage attrition. In-silico ADMET prediction has emerged as an indispensable tool in this context, enabling the rapid and cost-effective screening of large libraries of virtual or newly synthesized compounds to prioritize those with the highest probability of success. This guide will delve into the theoretical underpinnings and practical application of these computational methods as they pertain to quinoline derivatives.

Core Methodologies for In-Silico ADMET Prediction

A variety of computational approaches are employed to predict the ADMET properties of small molecules. For quinoline derivatives, the most relevant and widely used methods include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Physiologically Based Pharmacokinetic (PBPK) modeling.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific physicochemical property. In the context of ADMET prediction, QSAR models are trained on large datasets of compounds with experimentally determined ADMET properties to identify the key molecular features that govern these characteristics.

The fundamental principle of QSAR is that the properties of a chemical are a function of its molecular structure. By quantifying various aspects of a molecule's structure using molecular descriptors , it is possible to build predictive models. These descriptors can be broadly categorized as:

-

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

-

2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, molecular connectivity).

-

3D descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape, surface area).

Once the descriptors are calculated for a training set of molecules, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests) are used to build the QSAR model. The predictive power of the model is then validated using internal and external validation techniques[3][4].

For quinoline derivatives, QSAR models have been successfully developed to predict a range of ADMET properties, including toxicity (e.g., LD50 values), mutagenicity, and pharmacokinetic parameters[3][4][5].

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex[1]. By predicting the binding mode and affinity of a ligand to a protein, molecular docking can provide valuable insights into its potential biological activity and ADMET properties.

In the context of ADMET, molecular docking is particularly useful for predicting interactions with metabolic enzymes and transporters. For example, docking studies can be used to:

-

Predict cytochrome P450 (CYP) inhibition: By docking a quinoline derivative into the active site of a specific CYP isoform (e.g., CYP3A4, CYP2D6), it is possible to predict its potential to inhibit the metabolism of other drugs, a key factor in assessing drug-drug interaction risks.

-

Identify potential for P-glycoprotein (P-gp) interaction: P-gp is an efflux transporter that plays a crucial role in drug absorption and distribution. Docking can help to predict whether a compound is likely to be a substrate or inhibitor of P-gp.

The accuracy of molecular docking predictions depends on the quality of the protein structure, the docking algorithm, and the scoring function used to evaluate the binding affinity[6][7].

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK modeling is a more sophisticated approach that simulates the absorption, distribution, metabolism, and excretion of a drug in the body as a whole[8]. PBPK models are multi-compartment models that represent different organs and tissues as interconnected compartments, with physiological parameters such as blood flow, tissue volume, and enzyme expression levels incorporated into the model[8][9].

By integrating in vitro data and in-silico predictions of a compound's physicochemical and ADMET properties, PBPK models can be used to:

-

Predict the pharmacokinetic profile (concentration-time curve) of a drug in different populations (e.g., healthy volunteers, patients with renal impairment).

-

Simulate the effects of drug-drug interactions.

-

Extrapolate pharmacokinetic data from animals to humans.

For quinoline derivatives, PBPK modeling can be a powerful tool for translating preclinical data into clinical predictions and for optimizing dosing regimens[8][10].

A Practical Workflow for In-Silico ADMET Profiling of Quinoline Derivatives

The following section outlines a step-by-step workflow for conducting an in-silico ADMET assessment of a series of quinoline derivatives.

Step 1: Compound Library Preparation

The first step is to prepare the chemical structures of the quinoline derivatives to be analyzed. This involves:

-

Drawing the 2D structures: Using chemical drawing software such as ChemDraw or Marvin Sketch[1][7].

-

Converting to 3D structures: Generating a low-energy 3D conformation for each molecule using a molecular mechanics force field.

-

File format conversion: Saving the structures in a suitable format for the chosen ADMET prediction software (e.g., SDF, MOL2).

Step 2: Selection of In-Silico Tools

A wide range of commercial and free software tools are available for ADMET prediction. The choice of tool will depend on the specific properties to be predicted, the size of the compound library, and the user's level of expertise. Some commonly used tools include:

-

ADMET Predictor® (Simulations Plus): A comprehensive suite of modules for predicting over 175 ADMET and physicochemical properties[11][12].

-

ACD/ADME Suite (ACD/Labs): A collection of modules for predicting key ADMET properties, with the option to train models with in-house data[13].

-

admetSAR: A free web server for predicting a range of ADMET properties[1].

-

SwissADME: A popular free web tool for evaluating pharmacokinetics, drug-likeness, and medicinal chemistry friendliness[7].

-

ADMET-AI: An open-source machine learning platform for fast and accurate ADMET predictions[14][15].

Step 3: Prediction of Physicochemical Properties and Drug-Likeness

The first set of predictions should focus on fundamental physicochemical properties and drug-likeness rules. These parameters provide a high-level filter for identifying compounds with a higher likelihood of oral bioavailability.

| Parameter | Description | Importance |

| Molecular Weight (MW) | The mass of a molecule. | Affects diffusion and absorption. Generally, MW < 500 Da is preferred for oral drugs. |

| logP | The logarithm of the partition coefficient between octanol and water. | A measure of lipophilicity. Affects solubility, absorption, and distribution. |

| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | Influences solubility and membrane permeability. |

| Hydrogen Bond Acceptors (HBA) | The number of N and O atoms. | Influences solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms. | Correlates with membrane permeability and oral bioavailability. |

| Rotatable Bonds | The number of single bonds that can rotate freely. | Affects conformational flexibility and binding affinity. |

A key guideline for assessing drug-likeness is Lipinski's Rule of Five , which states that orally active drugs generally have:

-

MW ≤ 500 Da

-

logP ≤ 5

-

HBD ≤ 5

-

HBA ≤ 10

It is important to note that these are guidelines, not rigid rules, and many successful drugs violate one or more of these criteria.

Step 4: Prediction of Pharmacokinetic Properties

This step involves predicting the key ADMET processes:

-

Absorption:

-

Human Intestinal Absorption (HIA): Predicts the percentage of a drug that will be absorbed from the gut.

-

Caco-2 Permeability: An in-vitro model for predicting intestinal absorption.

-

P-gp Substrate/Inhibitor: Predicts whether the compound is likely to be transported by or inhibit the P-gp efflux pump.

-

-

Distribution:

-

Blood-Brain Barrier (BBB) Penetration: Predicts the ability of a compound to cross the BBB and enter the central nervous system.

-

Plasma Protein Binding (PPB): Predicts the extent to which a compound will bind to plasma proteins, which affects its distribution and availability to target tissues.

-

-

Metabolism:

-

CYP Inhibition: Predicts the potential of a compound to inhibit major CYP450 isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

-

CYP Substrate: Predicts which CYP isoforms are likely to metabolize the compound.

-

-

Excretion:

-

Predictions in this area are often more complex and may involve PBPK modeling.

-

Step 5: Prediction of Toxicity

Toxicity prediction is a critical component of the ADMET assessment. Key toxicity endpoints to evaluate include:

-

Ames Mutagenicity: Predicts the potential of a compound to cause genetic mutations. A positive Ames test is a significant red flag in drug development[1].

-

Carcinogenicity: Predicts the potential of a compound to cause cancer[1].

-

Hepatotoxicity: Predicts the potential for drug-induced liver injury (DILI).

-

Cardiotoxicity (hERG Inhibition): Predicts the potential of a compound to block the hERG potassium channel, which can lead to a life-threatening cardiac arrhythmia.

Step 6: Data Analysis and Visualization

The final step is to collate and analyze the predicted ADMET data for the entire library of quinoline derivatives. This can be done using spreadsheets or more advanced data analysis and visualization tools. It is often helpful to use a "traffic light" system to color-code the results (e.g., green for favorable, yellow for borderline, red for unfavorable) to quickly identify the most promising candidates.

Visualizing the In-Silico ADMET Workflow

The following diagram illustrates the general workflow for the in-silico ADMET prediction of quinoline derivatives.

Caption: A flowchart illustrating the key stages of an in-silico ADMET prediction workflow for quinoline derivatives.

Challenges and Future Directions

While in-silico ADMET prediction is a powerful tool, it is not without its limitations. The accuracy of the predictions is highly dependent on the quality and size of the training data used to build the models. For novel chemical scaffolds, such as some highly substituted quinoline derivatives, the predictive accuracy may be lower.

Future developments in this field are likely to focus on:

-

The application of more advanced machine learning and deep learning algorithms to improve the accuracy and predictive power of ADMET models[14].

-

The integration of multi-omics data (e.g., genomics, proteomics, metabolomics) to create more personalized and predictive ADMET models.

-

The development of more sophisticated PBPK models that can more accurately simulate the complex interplay of factors that govern the pharmacokinetic behavior of drugs in vivo.

Conclusion

In-silico ADMET prediction is an essential component of modern drug discovery. By enabling the early identification of compounds with undesirable pharmacokinetic or toxicity profiles, these computational methods can significantly improve the efficiency and success rate of the drug development process. For researchers working with quinoline derivatives, a thorough understanding and application of the principles and workflows outlined in this guide will be invaluable in the quest to develop safe and effective new medicines.

References

-

Computational ADMET Profiling and Docking Study of N-Substituted Quinoline Hydrazone Derivatives - Frontiers in Health Informatics. Available at: [Link]

-

ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. Available at: [Link]

-

ADMET Predictor - SoftwareOne Marketplace. Available at: [Link]

-

Pharmacokinetics Software | Predict ADME Properties | ADME Suite - ACD/Labs. Available at: [Link]

-

ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries - NIH. Available at: [Link]

-

(PDF) QSAR Modeling for Relative Toxicity Prediction of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone Derivatives - ResearchGate. Available at: [Link]

-

ADMET-AI. Available at: [Link]

-

Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor - ResearchGate. Available at: [Link]

-

Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PubMed Central. Available at: [Link]

-

Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor - Bentham Science Publisher. Available at: [Link]

-

2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation - PMC - PubMed Central. Available at: [Link]

-

FROM STRUCTURES TO THERAPEUTICS: QSAR ANALYSIS OF QUINOLINE DERIVATIVE. Available at: [Link]

-

In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents - ResearchGate. Available at: [Link]

-

Assessment of the rat acute oral toxicity of quinoline-based pharmaceutical scaffold molecules using QSTR, q-RASTR and machine learning methods | Request PDF - ResearchGate. Available at: [Link]

-

Toxicity prediction of quinoline derivatives 1-8 and reference drugs. - ResearchGate. Available at: [Link]

-

oa Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor - Bentham Science Publishers. Available at: [Link]

-

In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents - BonViewPress. Available at: [Link]

-

Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors: A Solvent-free One-pot Green Approach Through Sonochemistry | Bentham Science Publishers. Available at: [Link]

-

PBPK modeling and simulation in drug research and development - PMC - NIH. Available at: [Link]

-

Development of PK- and PBPK-based modeling tools for derivation of biomonitoring guidance values - Cefic-Lri. Available at: [Link]

-

In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - NIH. Available at: [Link]

-

Unlocking the Power of PBPK Modeling: PBPK for First-in-Human and Beyond - YouTube. Available at: [Link]

-

QSAR-based physiologically based pharmacokinetic (PBPK) modeling for 34 fentanyl analogs: model validation, human pharmacokinetic prediction and abuse risk insights - ResearchGate. Available at: [Link]

Sources

- 1. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 2. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. eurekaselect.com [eurekaselect.com]

- 8. PBPK modeling and simulation in drug research and development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 12. platform.softwareone.com [platform.softwareone.com]

- 13. acdlabs.com [acdlabs.com]

- 14. ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ADMET-AI [admet.ai.greenstonebio.com]

A Technical Guide to Quantum Chemical Calculations on Substituted Quinoline-4-Carboxylic Acids: From Molecular Design to Biological Insight

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the application of quantum chemical calculations to the study of substituted quinoline-4-carboxylic acids. We will delve into the theoretical underpinnings and practical workflows of these computational methods, demonstrating their power in elucidating molecular properties and guiding the rational design of novel therapeutic agents.

The Significance of Quinoline-4-Carboxylic Acids in Medicinal Chemistry

The quinoline scaffold is a prominent heterocyclic motif found in a wide array of natural products and synthetic bioactive molecules.[1][2] Derivatives of quinoline-4-carboxylic acid, in particular, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These compounds have been investigated for their potential as anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral agents.[3][4][5][6] The biological efficacy of these molecules is often intricately linked to the nature and position of substituents on the quinoline ring system. Understanding how these substitutions modulate the electronic structure and, consequently, the reactivity and intermolecular interactions of the molecule is paramount for rational drug design.

The Power of Quantum Chemistry in Drug Discovery

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools in modern drug discovery.[7][8] DFT allows for the detailed investigation of the electronic structure, geometry, and various molecular properties of compounds before their synthesis, offering a cost-effective and time-efficient approach to prioritizing lead candidates.[7] By providing insights into parameters like molecular orbital energies, charge distribution, and reactivity indices, these computational methods enable a deeper understanding of structure-activity relationships (SAR).[3][8]

Theoretical Foundations: A Primer on Density Functional Theory (DFT)

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[7] It is based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it well-suited for studying the relatively large molecules encountered in drug discovery.

The Choice of Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

-

Functionals: The exchange-correlation functional accounts for the complex electron-electron interactions. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that often provides reliable results for organic molecules.[8]

-

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as 6-311++G(d,p), provide more flexibility in describing the spatial distribution of electrons and generally lead to more accurate results, albeit at a higher computational cost.[8]

The selection of an appropriate functional and basis set is a critical step in any quantum chemical study and should be guided by the specific properties being investigated and validated against experimental data where possible.

A Practical Workflow for Quantum Chemical Calculations

The following section outlines a typical workflow for performing quantum chemical calculations on a substituted quinoline-4-carboxylic acid.

Caption: A generalized workflow for quantum chemical calculations.

Step 1: Molecular Structure Preparation

The initial step involves building the three-dimensional structure of the substituted quinoline-4-carboxylic acid of interest. This can be done using molecular modeling software. Careful attention should be paid to the initial conformation, as it can influence the outcome of the geometry optimization.

Step 2: Geometry Optimization

Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface of the molecule. This is a crucial step as the accuracy of all subsequent calculations depends on having a realistic molecular geometry. This is typically performed using a chosen DFT functional and basis set.[7]

Step 3: Calculation of Molecular Properties

Once the geometry is optimized, a range of molecular properties can be calculated to gain insights into the molecule's behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.[8] The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[3][8] A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule.[7] It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions, including those with biological targets.[7]

A variety of other properties can be calculated to further characterize the molecule. These are often referred to as quantum chemical descriptors and can be used in Quantitative Structure-Activity Relationship (QSAR) studies.

| Descriptor | Description | Relevance in Drug Design |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to cross biological membranes. |

| Polarizability | The ease with which the electron cloud of a molecule can be distorted by an external electric field. | Important for understanding non-covalent interactions. |

| Chemical Hardness and Softness | Related to the HOMO-LUMO gap, these descriptors quantify the resistance of a molecule to changes in its electron distribution. | Can be correlated with reactivity and stability.[7] |

| Electronegativity | A measure of the ability of a molecule to attract electrons. | Provides insights into the molecule's charge distribution.[7] |

Step 4: Spectroscopic Simulations

DFT calculations can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.[3] Comparing these calculated spectra with experimental data provides a powerful means of validating the computational model and confirming the structure of the synthesized compound.[3]

Interpreting Computational Data for Rational Drug Design

The true value of quantum chemical calculations lies in their ability to guide the drug discovery process.

Caption: The role of quantum chemistry in the drug design cycle.

By analyzing the calculated properties of a series of substituted quinoline-4-carboxylic acids, researchers can build robust Structure-Activity Relationship (SAR) models. For instance, if a particular substitution pattern leads to a smaller HOMO-LUMO gap and also shows enhanced biological activity, it suggests that the molecule's reactivity is a key determinant of its efficacy. Similarly, MEP maps can reveal which parts of the molecule are likely to engage in hydrogen bonding or other electrostatic interactions with a biological target.[7] This information is invaluable for designing new derivatives with improved potency and selectivity.

Complementary Computational Techniques

While quantum chemical calculations provide a wealth of information about the intrinsic properties of a molecule, a more complete understanding of its biological activity often requires a multi-faceted computational approach. Molecular docking, for example, is a technique used to predict the preferred orientation of a molecule when bound to a target protein.[3] By combining the insights from quantum chemistry with the structural information from molecular docking, researchers can develop a more comprehensive picture of the molecular basis of a drug's action.

Conclusion

Quantum chemical calculations, particularly DFT, have become an integral part of modern drug discovery and development. For researchers working with substituted quinoline-4-carboxylic acids, these methods offer a powerful and versatile toolkit for elucidating structure-property relationships, guiding the design of new analogs, and ultimately accelerating the discovery of novel therapeutic agents. By embracing a synergistic approach that combines computational modeling with experimental validation, the scientific community can continue to unlock the full therapeutic potential of this important class of molecules.

References

-

Şenol, İ. M., Özkan, B. N. S., & Ekti, S. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie. [Link]

-

Şenol, İ. M., Özkan, B. N. S., & Ekti, S. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Semantic Scholar. [Link]

-

(2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC. [Link]

-

(No authors listed). (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]

-

Al-Ostath, A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

-

(2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. [Link]

-

(No authors listed). (n.d.). Quantum Chemistry and Quinolines. ResearchGate. [Link]

-

(No authors listed). (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. [Link]

-

(2021). Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. PMC. [Link]

-

Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

-

(No authors listed). (2025). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]

-

(No authors listed). (2017). New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. PubMed. [Link]

-

(No authors listed). (n.d.). Computed values for prediction parameters of quinoline. ResearchGate. [Link]

-

Afroze, N. N., & Subramani, K. (2012). QUANTUM-CHEMICAL SIMULATIONS ON PYRAZOLO [3,4-b] QUINOLINE AS A DOPANT IN MULTIPLAYER-OLED (Organic Light Emitting Diode) FABRICATION. ResearchGate. [Link]

-

Fikriya, S. H., & Cahyana, A. H. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]

-

(No authors listed). (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. [Link]

-

(No authors listed). (n.d.). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

The Quinoline Scaffold: A Comprehensive Technical Guide to the Discovery and Synthesis of Novel Therapeutic Agents

Foreword: The Enduring Legacy and Modern Renaissance of a Privileged Scaffold

The quinoline nucleus, a simple fusion of a benzene and a pyridine ring, represents one of the most significant and enduring scaffolds in medicinal chemistry.[1][2][3] From the historical isolation of quinine from Cinchona bark, the first effective treatment for malaria, to a multitude of modern synthetic drugs, the quinoline framework has consistently proven its versatility and therapeutic relevance.[4][5] Its unique electronic and structural properties allow for extensive functionalization, enabling the fine-tuning of pharmacological activities across a wide spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[2][6][7] This guide provides an in-depth technical exploration for researchers, scientists, and drug development professionals, navigating the journey from classical synthesis to the rational design and discovery of next-generation quinoline-based therapeutics. We will delve into the causality behind synthetic choices, the logic of modern screening paradigms, and the mechanistic intricacies that continue to make quinoline a cornerstone of drug discovery.

Part 1: The Synthetic Cornerstone - Mastering the Art of Quinoline Construction

The synthetic diversity of quinoline is a primary driver of its success, allowing for the creation of vast and structurally varied compound libraries.[1] Understanding the classical and modern synthetic routes is fundamental to any quinoline-focused drug discovery program. The choice of a specific synthetic strategy is not arbitrary; it is dictated by the desired substitution pattern, scalability, and the need for atom economy and environmentally benign processes ("green chemistry").[8][9]

Classical Name Reactions: The Foundation of Quinoline Synthesis

Several "named" reactions form the bedrock of quinoline synthesis. While developed decades ago, they are still widely employed and continuously modified.

-

Skraup and Doebner-von Miller Synthesis: These are among the oldest methods, typically involving the reaction of anilines with glycerol (Skraup) or α,β-unsaturated carbonyl compounds (Doebner-von Miller) in the presence of a strong acid and an oxidizing agent.[10][11] The causality here lies in the in situ formation of an α,β-unsaturated aldehyde or ketone from glycerol, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the quinoline ring. The harsh conditions (strong acids, high temperatures) are a significant drawback, often leading to low yields and limited functional group tolerance.[12]

-

Friedländer Synthesis: This highly versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[9][12] Its primary advantage is the unambiguous product formation, as the substitution pattern is pre-determined by the starting materials. Modern modifications often employ catalysts like ionic liquids or microwave irradiation to improve yields and shorten reaction times, making it a more "green" alternative.[8][12]

-

Combes and Conrad-Limpach-Knorr Synthesis: These methods are crucial for producing quinolines with specific substitutions on the pyridine ring. The Combes synthesis utilizes the reaction of an arylamine with a β-diketone, while the Conrad-Limpach-Knorr reaction employs a β-ketoester.[10][11] The choice between them is dictated by the desired product: the Combes reaction typically yields 2,4-substituted quinolines, whereas the Conrad-Limpach-Knorr reaction can produce either 4-hydroxyquinolines (quinolones) or 2-hydroxyquinolines depending on the reaction conditions.

Modern and Green Synthetic Approaches

Driven by the need for efficiency and sustainability, medicinal chemists have developed novel approaches that offer milder conditions, higher yields, and greater tolerance for diverse functional groups.

-

Transition-Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, for instance, have become invaluable for functionalizing pre-formed quinoline rings.[13] More advanced methods involve metal-catalyzed cyclization reactions that construct the quinoline core in a single, efficient step.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating.[8][14] This is particularly beneficial for optimizing multi-step synthetic sequences.

-